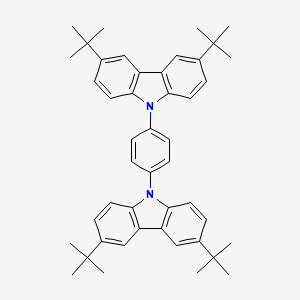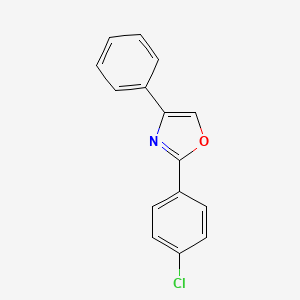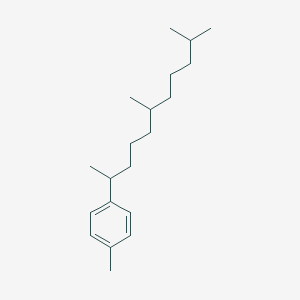
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene typically involves the alkylation of a benzene ring with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, making it more nucleophilic. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as catalytic alkylation. Catalysts like zeolites or Lewis acids can be used to facilitate the reaction, allowing for higher yields and more controlled reaction conditions.
化学反応の分析
Types of Reactions
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for halogenation or sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or sulfonic groups onto the benzene ring.
科学的研究の応用
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
類似化合物との比較
Similar Compounds
6,10-Dimethylundecan-2-one: A ketone with a similar alkyl chain structure.
6,6-Dimethylundecane: An alkane with a similar carbon backbone but lacking the benzene ring.
Uniqueness
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is unique due to the presence of both a long alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in aromatic interactions, making it valuable for various applications.
特性
CAS番号 |
659718-67-9 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC名 |
1-(6,10-dimethylundecan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h12-17,19H,6-11H2,1-5H3 |
InChIキー |
SMEKLZLCASKECS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)

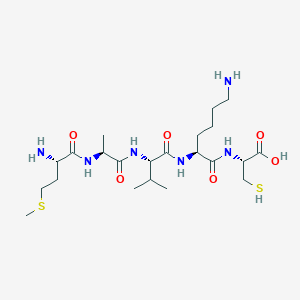
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)

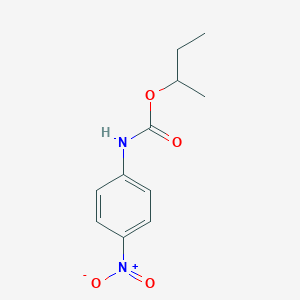
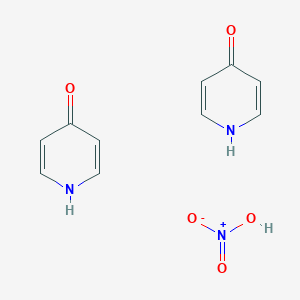

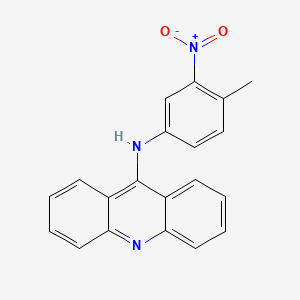
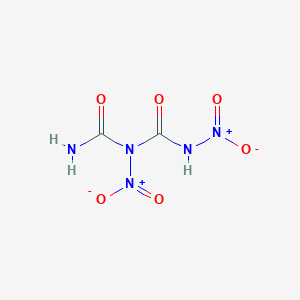
phosphanium bromide](/img/structure/B12546250.png)
